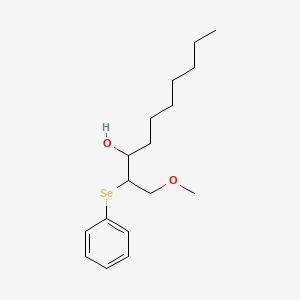
(3,3,5,5-Tetramethylthian-4-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,5,5-Tetramethylthian-4-ylidene)hydrazine is a chemical compound known for its unique structure and reactivity. It belongs to the class of hydrazones, which are compounds formed by the reaction of hydrazine with aldehydes or ketones. This compound is characterized by the presence of a thian ring substituted with four methyl groups and a hydrazone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,5,5-Tetramethylthian-4-ylidene)hydrazine typically involves the reaction of 3,3,5,5-tetramethylthian-4-one with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl group of the ketone, followed by dehydration to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (3,3,5,5-Tetramethylthian-4-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(3,3,5,5-Tetramethylthian-4-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3,3,5,5-Tetramethylthian-4-ylidene)hydrazine involves its interaction with various molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Hydrazones: Compounds like benzaldehyde hydrazone and acetone hydrazone share similar structural features and reactivity.
Thian Derivatives: Compounds such as 3,3,5,5-tetramethylthian-4-one are structurally related and can undergo similar chemical reactions.
Uniqueness: (3,3,5,5-Tetramethylthian-4-ylidene)hydrazine is unique due to its specific substitution pattern on the thian ring and the presence of the hydrazone functional group
Propiedades
Número CAS |
73712-48-8 |
|---|---|
Fórmula molecular |
C9H18N2S |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
(3,3,5,5-tetramethylthian-4-ylidene)hydrazine |
InChI |
InChI=1S/C9H18N2S/c1-8(2)5-12-6-9(3,4)7(8)11-10/h5-6,10H2,1-4H3 |
Clave InChI |
RZFCNWCATJFKOL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSCC(C1=NN)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


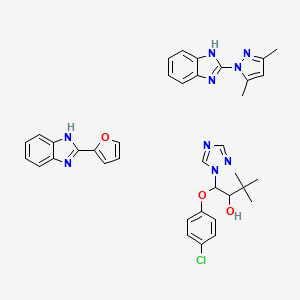
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
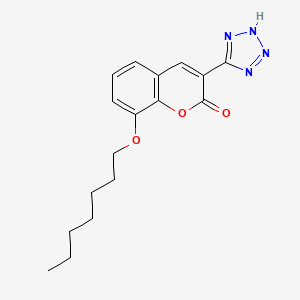


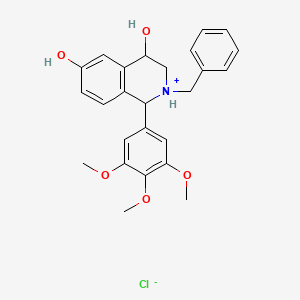
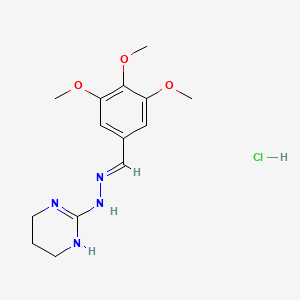
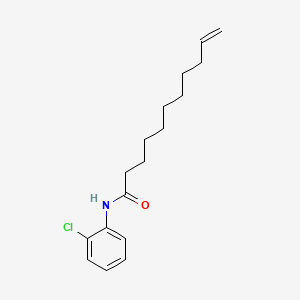
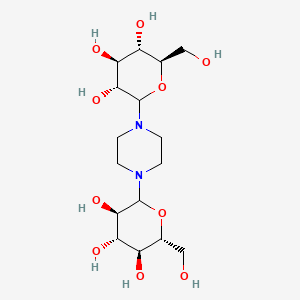
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

